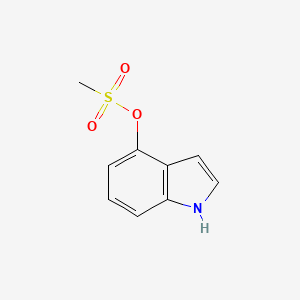
4-(Methanesulfonyloxy)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyloxy)indole is an organic compound with the molecular formula C9H9NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its significance in organic synthesis, natural products, and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonyloxy)indole typically involves the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Indole+Methanesulfonyl chloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Methanesulfonyloxy)indole undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles, leading to the formation of different indole derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups, while oxidation and reduction reactions can modify the indole ring structure .
Scientific Research Applications
4-(Methanesulfonyloxy)indole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyloxy)indole involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. For example, it can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . Additionally, the indole ring can interact with receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
4-(Methanesulfonyloxy)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: A plant growth regulator used to promote root formation.
Uniqueness: The presence of the methanesulfonyloxy group in this compound distinguishes it from other indole derivatives.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1H-indol-4-yl methanesulfonate |
InChI |
InChI=1S/C9H9NO3S/c1-14(11,12)13-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |
InChI Key |
SEOWQFGPKAUNPH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















